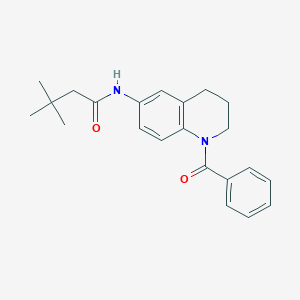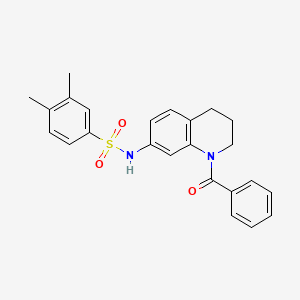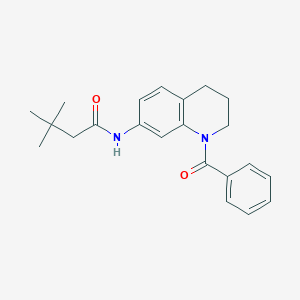
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide (N-benzoyl-THQ) is an organic compound with a wide range of applications in scientific research. It is a derivative of the quinoline family and has a molecular formula of C18H21NO2. This compound has been studied for its potential use in the synthesis of various compounds, as well as for its biochemical and physiological effects.
Mecanismo De Acción
N-benzoyl-THQ has been studied for its potential use in the synthesis of various compounds, as well as for its biochemical and physiological effects. It has been shown to act as an agonist of the G-protein coupled receptor GPR40, which is involved in the regulation of glucose homeostasis. Additionally, N-benzoyl-THQ has been shown to activate the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
N-benzoyl-THQ has been studied for its potential effects on biochemical and physiological processes. It has been shown to modulate the activity of various enzymes, such as protein kinases and phosphatases, which are involved in the regulation of cellular processes. Additionally, N-benzoyl-THQ has been shown to modulate the expression of genes involved in the regulation of cell cycle progression and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzoyl-THQ has several advantages for use in laboratory experiments. It is a relatively low cost compound, and it is readily available. Additionally, N-benzoyl-THQ is a stable compound and has a long shelf-life. However, there are some limitations to its use in laboratory experiments. N-benzoyl-THQ is a low-solubility compound, and it is prone to hydrolysis in aqueous solutions.
Direcciones Futuras
N-benzoyl-THQ has a wide range of potential applications in scientific research. Future research should focus on the development of novel applications for this compound, such as its use in the synthesis of new drugs and materials. Additionally, further research should be conducted to explore its potential effects on biochemical and physiological processes. Additionally, future research should focus on the development of more efficient synthesis methods for N-benzoyl-THQ. Finally, further research should explore the potential for N-benzoyl-THQ to be used as a therapeutic agent in the treatment of various diseases.
Métodos De Síntesis
N-benzoyl-THQ can be synthesized through a multi-step reaction sequence. The first step involves the reaction of 1,2,3,4-tetrahydroquinoline (THQ) with benzoyl chloride, which yields N-benzoyl-THQ. The second step involves the reaction of N-benzoyl-THQ with 3,3-dimethylbutanamide, which yields the final product.
Aplicaciones Científicas De Investigación
N-benzoyl-THQ has been studied for its potential use in the synthesis of various compounds, such as acyl-THQs and benzoyl-THQs. These compounds can be used as precursors in the synthesis of drugs, such as anti-cancer agents, and as intermediates in the synthesis of other organic compounds. Additionally, N-benzoyl-THQ has been studied for its potential use in the synthesis of fluorescent dyes and other materials.
Propiedades
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-22(2,3)15-20(25)23-18-11-12-19-17(14-18)10-7-13-24(19)21(26)16-8-5-4-6-9-16/h4-6,8-9,11-12,14H,7,10,13,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDZTLNSPMCIRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-difluorophenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B6566201.png)
![N-(5-chloro-2-methylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B6566209.png)
![2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B6566213.png)
![N-(4-acetylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B6566219.png)
![methyl 2-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6566223.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide](/img/structure/B6566231.png)
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B6566245.png)
![methyl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6566251.png)

![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide](/img/structure/B6566258.png)
![4-tert-butyl-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6566270.png)
![4-tert-butyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6566282.png)
![4-tert-butyl-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B6566291.png)